

spectroscopic data of 4-Ethoxypyridin-3-amine (NMR, IR, MS)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Ethoxypyridin-3-amine**

Cat. No.: **B162072**

[Get Quote](#)

An in-depth analysis of the spectroscopic data for **4-Ethoxypyridin-3-amine** is crucial for its structural confirmation and characterization, a vital step in chemical research and drug development. While specific experimental datasets for this exact compound are not readily available in public databases, this guide provides a comprehensive overview of the expected spectroscopic signatures based on its chemical structure and data from analogous compounds. It also outlines the standard experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **4-Ethoxypyridin-3-amine**. These predictions are based on established principles of spectroscopy and analysis of structurally similar molecules.

Table 1: Predicted ^1H NMR Data (Solvent: CDCl_3 , 400 MHz)

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~ 8.0	Singlet	1H	H-2 (Pyridyl)
~ 7.8	Doublet	1H	H-6 (Pyridyl)
~ 6.8	Doublet	1H	H-5 (Pyridyl)
~ 4.1	Quartet	2H	-OCH ₂ CH ₃
~ 3.5-4.5	Broad Singlet	2H	-NH ₂
~ 1.4	Triplet	3H	-OCH ₂ CH ₃

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)

Chemical Shift (δ) ppm	Assignment
~ 155	C-4 (Pyridyl, C-O)
~ 140	C-2 (Pyridyl)
~ 138	C-6 (Pyridyl)
~ 125	C-3 (Pyridyl, C-N)
~ 110	C-5 (Pyridyl)
~ 64	-OCH ₂ CH ₃
~ 15	-OCH ₂ CH ₃

Table 3: Predicted IR Spectroscopy Data (KBr Pellet)

Wavenumber (cm ⁻¹)	Intensity	Functional Group	Vibration Mode
3450 - 3300	Medium, Doublet	Amine (-NH ₂)	N-H Stretch [1] [2] [3]
3100 - 3000	Medium	Aromatic C-H	C-H Stretch
2980 - 2850	Medium	Aliphatic C-H	C-H Stretch
1620 - 1580	Strong	Amine (-NH ₂)	N-H Bend [1]
1590 - 1450	Strong to Medium	Aromatic Ring	C=C and C=N Stretch
1300 - 1200	Strong	Aryl Ether	Asymmetric C-O Stretch [1]
1050 - 1000	Medium	Aryl Ether	Symmetric C-O Stretch
900 - 650	Strong, Broad	Amine (-NH ₂)	N-H Wag [1]

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z Value	Interpretation
~ 138	[M] ⁺ (Molecular Ion)
~ 123	[M - CH ₃] ⁺
~ 110	[M - C ₂ H ₄] ⁺ (McLafferty rearrangement)
~ 95	[M - C ₂ H ₅ O] ⁺

Experimental Protocols

Detailed methodologies are essential for the reliable acquisition of spectroscopic data. The following are generalized protocols typical for the characterization of novel organic compounds.

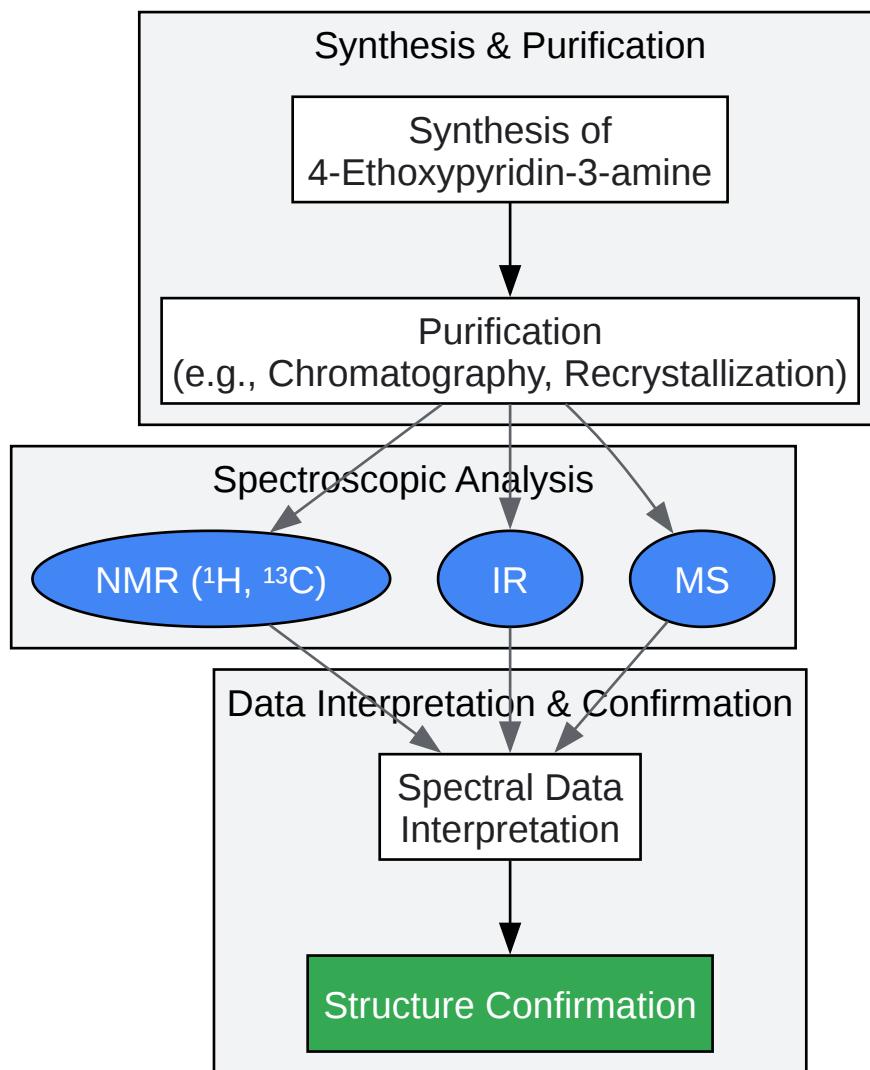
Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the purified **4-Ethoxypyridin-3-amine** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ^1H and ^{13}C NMR spectra on a spectrometer, such as a Bruker Avance operating at 400 or 500 MHz for the ^1H nucleus.[4][5]
- Parameters: For ^1H NMR, typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. For ^{13}C NMR, a proton-decoupled sequence is used with a wider spectral width and a longer acquisition time.

Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet): Mix a small amount of the solid sample (~1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly to ensure a homogenous sample.
- Pellet Formation: Place the powdered mixture into a pellet press and apply pressure to form a thin, transparent disc.
- Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer (e.g., a Perkin-Elmer or Varian instrument).[6][7]
- Spectrum Recording: Record the spectrum, typically in the range of 4000-400 cm^{-1} , and perform a background subtraction using a blank KBr pellet.


Mass Spectrometry (MS)

- Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer. For a volatile and thermally stable compound, a direct insertion probe (for solids) or gas chromatography (GC-MS) can be used for electron ionization (EI). For less stable compounds, electrospray ionization (ESI) is preferable.
- Ionization: Bombard the sample with electrons (typically at 70 eV for EI) to generate a molecular ion and various fragment ions.
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

- Detection: The separated ions are detected, and their relative abundance is plotted against their m/z value to generate the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the characterization of a newly synthesized compound like **4-Ethoxypyridin-3-amine** using spectroscopic methods.

[Click to download full resolution via product page](#)

Caption: Workflow for Synthesis and Spectroscopic Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. orgchemboulder.com [orgchemboulder.com]
- 2. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [spectroscopic data of 4-Ethoxypyridin-3-amine (NMR, IR, MS)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b162072#spectroscopic-data-of-4-ethoxypyridin-3-amine-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com